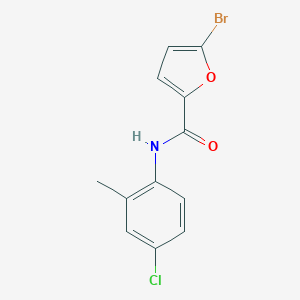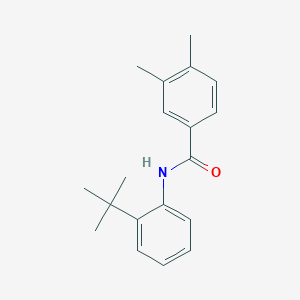![molecular formula C26H26BrNO6 B296716 ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296716.png)
ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known as EATC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EATC belongs to the class of chromene derivatives and has been found to exhibit a range of biochemical and physiological effects.
科学研究应用
Ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to exhibit a range of potential therapeutic applications in scientific research. Studies have shown that ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has anti-inflammatory, antioxidant, and anticancer properties. ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
作用机制
The mechanism of action of ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. Additionally, ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to exhibit a range of biochemical and physiological effects. Studies have shown that ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases. ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has also been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its potential therapeutic applications. ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of a range of diseases. Additionally, ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to have a low toxicity profile, making it a relatively safe compound to use in lab experiments.
One limitation of using ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its synthesis method. The multistep process involved in the synthesis of ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be time-consuming and costly, making it difficult to produce large quantities of the compound for use in experiments. Additionally, the mechanism of action of ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is not fully understood, making it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for research on ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. One area of research could focus on optimizing the synthesis method of ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate to make it more cost-effective and efficient. Additionally, future research could focus on elucidating the mechanism of action of ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate to better understand its therapeutic potential. Finally, future research could focus on testing the efficacy of ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in animal models of disease to determine its potential as a therapeutic agent.
合成方法
The synthesis of ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves a multistep process that includes the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-benzyloxyaniline to form 4-(benzyloxy)-3-bromo-5-methoxyphenyl)-4-imino-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid ethyl ester. This compound is then reacted with 4-hydroxycoumarin in the presence of acetic anhydride and pyridine to form ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate.
属性
分子式 |
C26H26BrNO6 |
|---|---|
分子量 |
528.4 g/mol |
IUPAC 名称 |
ethyl 2-amino-4-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C26H26BrNO6/c1-3-32-26(30)23-21(22-18(29)10-7-11-19(22)34-25(23)28)16-12-17(27)24(20(13-16)31-2)33-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,21H,3,7,10-11,14,28H2,1-2H3 |
InChI 键 |
RSPGHEMFJKULON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)C(=O)CCC2)N |
规范 SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)C(=O)CCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-ethyl-3-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B296633.png)
![N-(3-chloro-4-methylphenyl)-2-[4-ethyl-3-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B296634.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296637.png)


![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)
![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)




